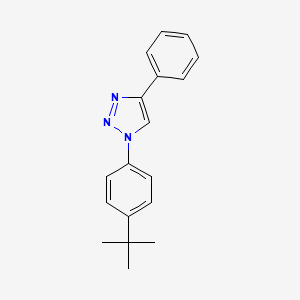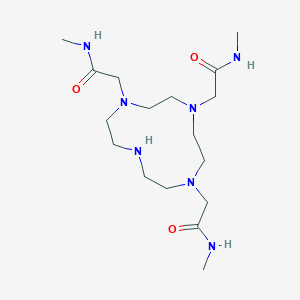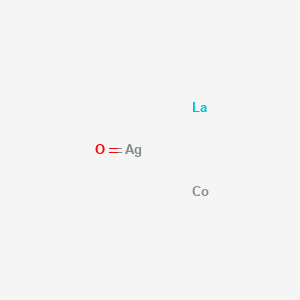
Cobalt;lanthanum;oxosilver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lanthanum cobaltite can be synthesized using various methods, including solid-state synthesis and modified proteic synthesis. The solid-state synthesis involves mixing lanthanum oxide (La2O3) and cobalt oxide (Co3O4) powders, followed by calcination at high temperatures (around 973 K) to form the desired perovskite structure . The modified proteic synthesis method involves using a protein as a template to produce nanoparticles of lanthanum cobaltite. This method allows for better control over particle size and morphology .
Industrial Production Methods
In industrial settings, the production of lanthanum cobaltite often involves optimizing parameters such as calcination temperature and time to achieve high yields and desirable properties. For example, calcination at 775°C for 62 minutes has been found to produce lanthanum cobaltite with good adsorption capacities and surface area .
Análisis De Reacciones Químicas
Types of Reactions
Lanthanum cobaltite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its high thermal stability and catalytic properties make it particularly effective in oxidation reactions .
Common Reagents and Conditions
Common reagents used in reactions involving lanthanum cobaltite include oxygen, hydrogen, and various organic compounds. The reactions typically occur under high-temperature conditions, often exceeding 500°C .
Major Products
The major products formed from reactions involving lanthanum cobaltite depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can facilitate the conversion of volatile organic compounds (VOCs) into less harmful substances .
Aplicaciones Científicas De Investigación
Lanthanum cobaltite has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in oxidation reactions and in the synthesis of other compounds.
Biology: Investigated for its potential use in biosensors and bioelectronics due to its conductive properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism by which lanthanum cobaltite exerts its effects is primarily through its catalytic properties. The compound facilitates oxidation reactions by providing a surface for the reactants to interact, thereby lowering the activation energy required for the reaction. The presence of lanthanum ions stabilizes the structure, while cobalt ions participate in the redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lanthanum cobaltite include other perovskite-type oxides such as lanthanum ferrite (LaFeO3) and lanthanum manganite (LaMnO3). These compounds share similar structural properties and are also used as catalysts in various reactions .
Uniqueness
What sets lanthanum cobaltite apart from these similar compounds is its higher catalytic activity in oxidation reactions and its ability to maintain stability at higher temperatures. This makes it particularly valuable in applications requiring high thermal stability and efficient catalytic performance .
Propiedades
Número CAS |
661488-62-6 |
|---|---|
Fórmula molecular |
AgCoLaO |
Peso molecular |
321.706 g/mol |
Nombre IUPAC |
cobalt;lanthanum;oxosilver |
InChI |
InChI=1S/Ag.Co.La.O |
Clave InChI |
CZNDJNLEMBUFSD-UHFFFAOYSA-N |
SMILES canónico |
O=[Ag].[Co].[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


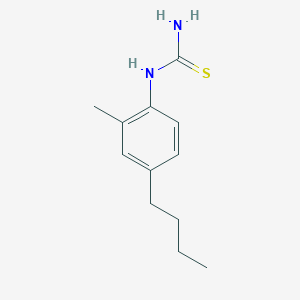


![2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12522706.png)
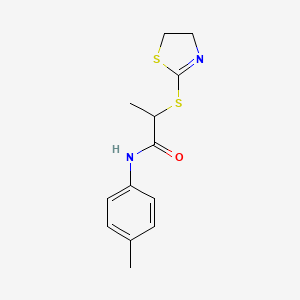
![2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline](/img/structure/B12522717.png)

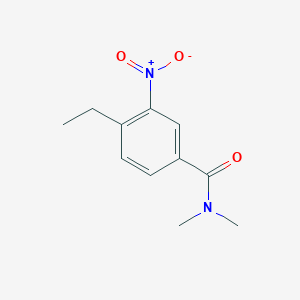
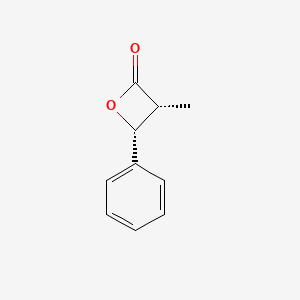
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
